

Application Notes and Protocols for SHS4121705 In Vivo Studies

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Compound of Interest

Compound Name: SHS4121705

Cat. No.: B3025871

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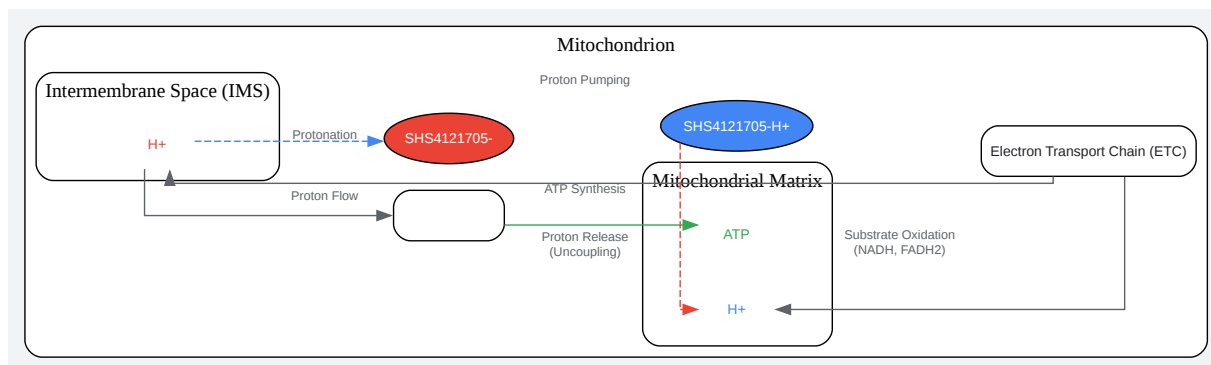
For Researchers, Scientists, and Drug Development Professionals

Introduction

SHS4121705 is a novel small molecule mitochondrial uncoupler based on the 6-amino[1][2][3]oxadiazolo[3,4-b]pyrazin-5-ol core.[3][4] It functions by transporting protons across the inner mitochondrial membrane, thereby uncoupling oxidative phosphorylation from ATP synthesis.[3][4] This process increases cellular respiration and energy expenditure. **SHS4121705** has shown significant efficacy in preclinical models of nonalcoholic steatohepatitis (NASH), demonstrating its potential as a therapeutic agent for metabolic diseases.[3][4] These application notes provide detailed protocols for in vivo studies using **SHS4121705**, focusing on the STAM™ mouse model of NASH, along with pharmacokinetic data and the underlying mechanism of action.

Mechanism of Action: Mitochondrial Uncoupling

SHS4121705 acts as a protonophore, shuttling protons across the inner mitochondrial membrane and dissipating the proton motive force. This uncoupling of respiration from ATP synthesis leads to an increase in oxygen consumption to maintain the proton gradient, resulting in increased energy expenditure, primarily as heat.



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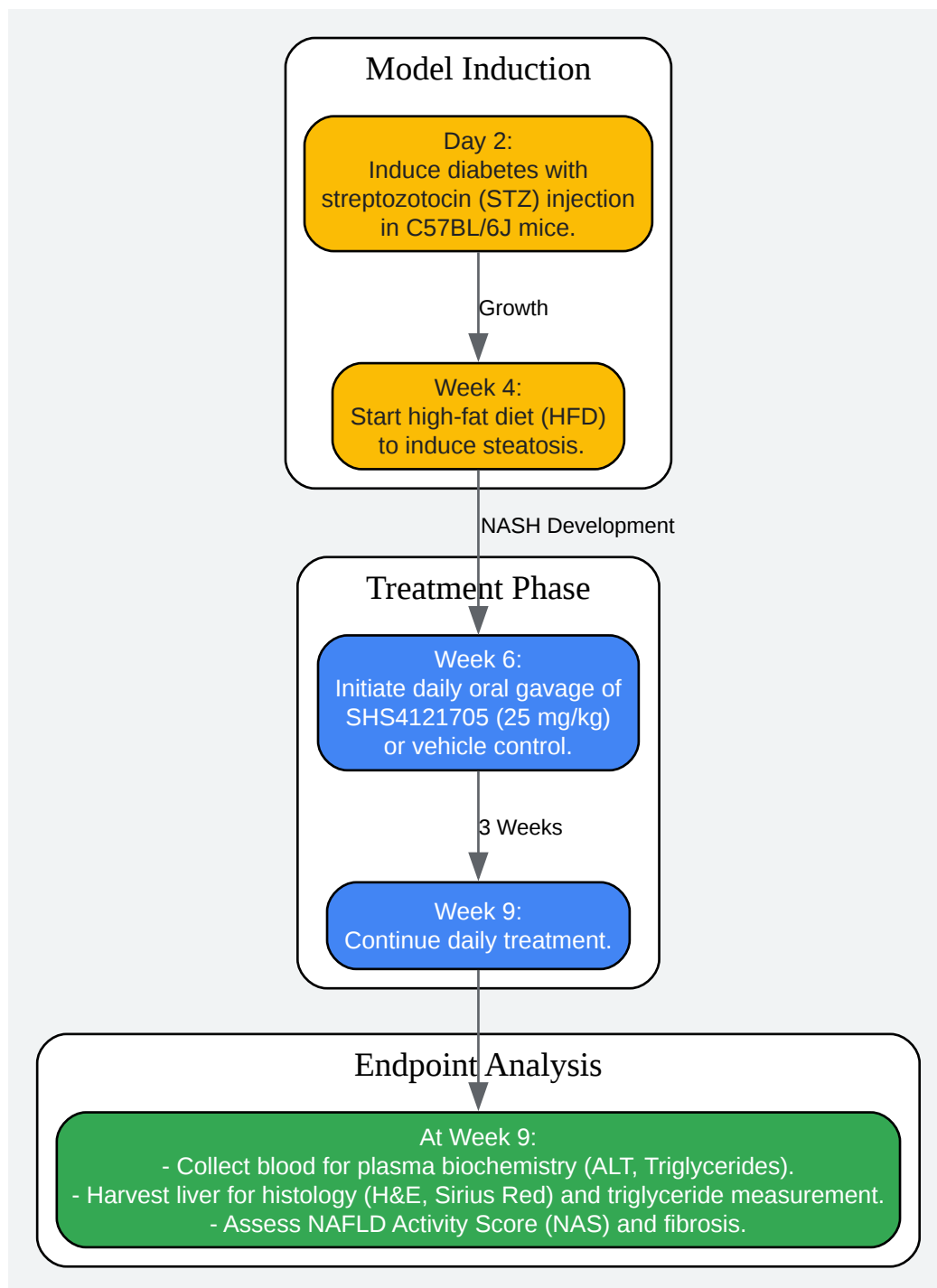
Mechanism of **SHS4121705** as a mitochondrial uncoupler.

In Vivo Efficacy in STAM™ Mouse Model of NASH

SHS4121705 has been demonstrated to be effective in the STAM™ mouse model, a well-established model for NASH that progresses to fibrosis and hepatocellular carcinoma.[5][6][7]

Experimental Workflow

The following diagram outlines the typical workflow for evaluating the efficacy of **SHS4121705** in the STAM™ mouse model.



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Experimental workflow for **SHS4121705** in the STAM™ mouse model.

Detailed Experimental Protocols

STAM™ Mouse Model Induction

- Animals: Male C57BL/6J mice.
- Day 2 Post-birth: Administer a single subcutaneous injection of streptozotocin (STZ) to induce a diabetic phenotype.
- Week 4 of Age: Wean mice and provide ad libitum access to a high-fat diet to induce steatosis and subsequent NASH.[5]
- Housing: Maintain animals in a specific pathogen-free facility with controlled temperature, humidity, and a 12-hour light/dark cycle.

SHS4121705 Administration

- Compound Preparation: Prepare a formulation of **SHS4121705** suitable for oral gavage.
- Dosing Regimen: Starting at 6 weeks of age, administer **SHS4121705** at a dose of 25 mg/kg/day via oral gavage.[3][4] A vehicle control group should be run in parallel.
- Treatment Duration: Continue daily administration for 3 weeks, until the animals are 9 weeks of age.

Endpoint Analysis

- Blood Collection and Plasma Biochemistry:
 - At the end of the treatment period, collect blood samples.
 - Separate plasma by centrifugation.
 - Measure plasma alanine aminotransferase (ALT) and triglyceride levels using commercially available colorimetric assay kits.
- Liver Tissue Analysis:
 - Euthanize mice and harvest the livers.
 - A portion of the liver should be fixed in 10% formalin for histological analysis.

- Another portion should be snap-frozen in liquid nitrogen and stored at -80°C for triglyceride measurement.
- Histology and Scoring:
 - Embed formalin-fixed liver tissue in paraffin and section.
 - Stain sections with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning.
 - Stain sections with Picro-Sirius Red to visualize and quantify collagen deposition (fibrosis).
[2]
 - Calculate the NAFLD Activity Score (NAS) based on the criteria of Kleiner et al.
 - Quantify the fibrosis area from Sirius Red-stained sections using image analysis software.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for **SHS4121705**.

In Vitro Activity

Parameter	Cell Line	Value
EC50	L6 myoblast cells	4.3 μ M[2][3][4]

In Vivo Pharmacokinetics in Mice (10 mg/kg Oral Gavage)

Parameter	Value
C _{max}	~81 μ M[2]
t _{1/2}	5.7 hours[1][2]
Bioavailability	Excellent (specific percentage not detailed in sources)[2][3][4]
Tissue Distribution	Primarily localized in the liver[1][2]

In Vivo Efficacy in STAM™ Mouse Model (25 mg/kg/day)

Parameter	Outcome
Liver Triglycerides	Lowered[2][3][4]
Plasma ALT	Improved (Lowered)[2][3][4]
NAFLD Activity Score (NAS)	Improved (Reduced)[2][3][4]
Fibrosis	Improved (Reduced)[2][3][4]
Body Temperature	No significant change[2][3][4]
Food Intake	No significant change[2][3][4]

Safety and Tolerability

An important characteristic of **SHS4121705** is its favorable safety profile in preclinical studies. Unlike some toxic protonophores such as 2,4-dinitrophenol (DNP), **SHS4121705** did not induce changes in core body temperature at efficacious doses.[2] This is a critical safety parameter for mitochondrial uncouplers.

Conclusion

SHS4121705 is a promising mitochondrial uncoupler with demonstrated efficacy in a clinically relevant mouse model of NASH. The protocols outlined in these application notes provide a framework for conducting in vivo studies to further evaluate the therapeutic potential of **SHS4121705**. Its excellent oral bioavailability, liver-predominant distribution, and favorable safety profile make it an attractive candidate for the treatment of metabolic diseases.

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